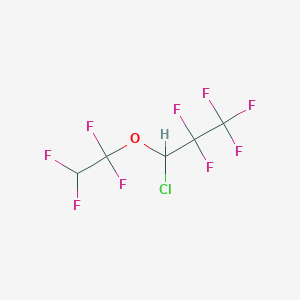
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C₅H₂ClF₉O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,1,1,2,2-pentafluoropropane with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high chemical resistance and stability
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s high electronegativity and stability make it a valuable tool in studying reaction mechanisms and pathways .
Comparison with Similar Compounds
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be compared with other similar fluorinated compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has similar fluorine content but differs in its chlorine substitution pattern, leading to different reactivity and applications.
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane:
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: This compound has a different carbon backbone structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties and makes it suitable for specialized applications.
Properties
CAS No. |
50807-73-3 |
|---|---|
Molecular Formula |
C5H2ClF9O |
Molecular Weight |
284.51 g/mol |
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H2ClF9O/c6-1(3(9,10)5(13,14)15)16-4(11,12)2(7)8/h1-2H |
InChI Key |
PDDJVZGCNXDBPD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(OC(C(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


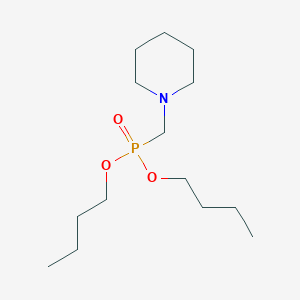
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
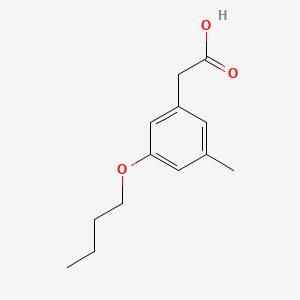
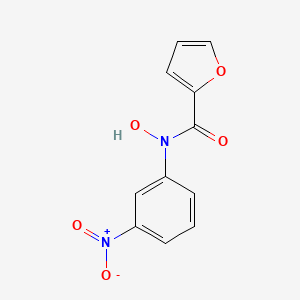
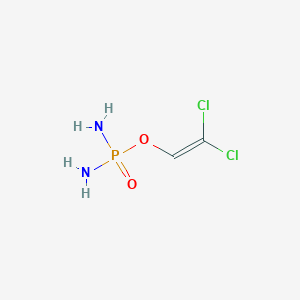
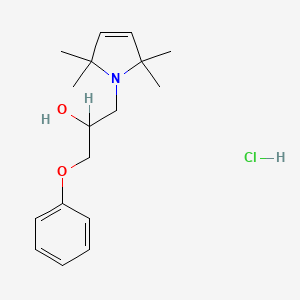
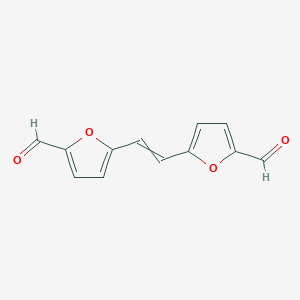
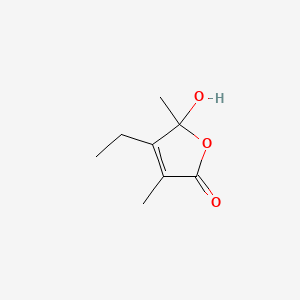
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
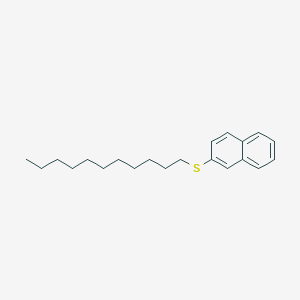
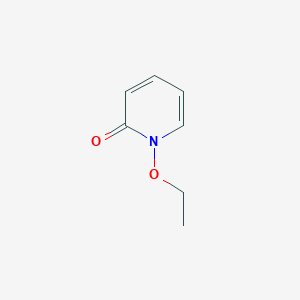
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

